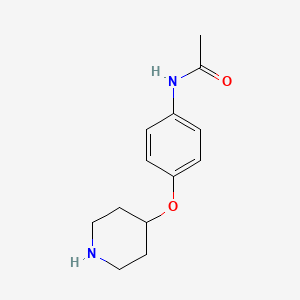

N-(4-piperidin-4-yloxyphenyl)acetamide

Description

Historical Context of Aryloxyphenyl Derivatives in Pharmaceutical Research

The journey of aryloxyphenyl derivatives in pharmaceutical research is a testament to the enduring value of this structural motif. Historically, the development of synthetic drugs in the late 19th and early 20th centuries saw the rise of simple aromatic compounds as therapeutic agents. Early analgesics and antipyretics, such as phenacetin (B1679774) and acetanilide, which are structurally related to the N-phenylacetamide core of our subject compound, were derived from coal tar byproducts. researchgate.net These early discoveries laid the groundwork for the systematic exploration of aromatic compounds in medicine.

Rationale for Investigating N-(4-piperidin-4-yloxyphenyl)acetamide as a Molecular Entity

The rationale for investigating this compound stems from the well-documented pharmacological activities of its constituent parts: the N-phenylacetamide group and the piperidine (B6355638) ring connected via an ether linkage.

The N-Phenylacetamide Moiety: This group is a common feature in numerous biologically active compounds. Derivatives of N-phenylacetamide have been explored for a wide range of therapeutic applications, including as anticancer, anticonvulsant, and antimicrobial agents. nih.govnih.govnih.gov The amide bond is a key structural feature in many pharmaceuticals, providing a stable linkage and potential for hydrogen bonding interactions with biological targets.

The Piperidine Ring: Piperidine is a ubiquitous heterocyclic scaffold found in a multitude of natural products and synthetic drugs. japsonline.com Its saturated, six-membered ring can adopt various conformations, allowing for precise spatial orientation of substituents. The basic nitrogen atom of the piperidine ring is often crucial for interacting with acidic residues in protein binding sites and can be readily modified to modulate the compound's physicochemical properties. Piperidine derivatives have shown a broad spectrum of activities, including as calcium channel blockers and antimicrobial agents. japsonline.comgoogle.com

The Aryloxy Linkage: The ether bond connecting the phenyl and piperidine rings provides a degree of conformational flexibility, which can be advantageous for optimizing binding to a biological target. This linkage is a common strategy in medicinal chemistry to connect different pharmacophoric elements.

The combination of these three components in this compound suggests a molecule with the potential to interact with a variety of biological targets, making it a compelling candidate for screening in diverse pharmacological assays.

Overview of Principal Research Trajectories for this compound

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for structurally similar compounds provide a clear roadmap for its potential investigation.

Anticancer Research: Phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents, showing cytotoxicity against various cancer cell lines. nih.gov Furthermore, piperazine (B1678402) derivatives, which are structurally related to piperidines, have been investigated as kinase inhibitors, a major target in oncology. nih.gov Therefore, a primary research trajectory for this compound would be to screen it for antiproliferative activity against a panel of cancer cell lines and to investigate its potential as a kinase inhibitor.

Neuropharmacology: The N-phenylacetamide and piperidine moieties are present in many centrally active agents. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity. nih.gov The structural similarity to compounds targeting serotonin (B10506) and norepinephrine (B1679862) transporters also suggests a potential role in the development of antidepressants. nih.gov Investigation into its effects on the central nervous system, including its potential as an anticonvulsant, antidepressant, or neuroprotective agent, would be a logical research direction.

Antimicrobial Drug Discovery: N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide (B32628) analogues have been synthesized and shown to possess antimicrobial potency against various fungal and bacterial strains. japsonline.com This indicates that this compound could be investigated for its potential as a novel antibacterial or antifungal agent.

The following table summarizes the key research areas for analogous compounds, which can be extrapolated to this compound.

| Research Area | Key Findings for Analogous Compounds | Potential Application for this compound |

| Oncology | Phenylacetamide derivatives show cytotoxic effects on cancer cells. nih.gov | Screening for antiproliferative activity and kinase inhibition. |

| Neuropharmacology | N-phenylacetamide and piperidine derivatives exhibit anticonvulsant and antidepressant-like activities. nih.govnih.gov | Investigation as a potential treatment for epilepsy, depression, or other neurological disorders. |

| Infectious Diseases | Piperidine-containing acetamides demonstrate antimicrobial properties. japsonline.com | Evaluation of antibacterial and antifungal efficacy. |

Significance of this compound in Advancing Specific Research Fields

The investigation of this compound holds the potential to contribute significantly to several research fields.

Medicinal Chemistry: As a novel chemical entity, its synthesis and biological evaluation would expand the structure-activity relationship (SAR) knowledge for this class of compounds. Understanding how the specific arrangement of the aryloxyphenyl, piperidine, and acetamide moieties influences biological activity can guide the design of future therapeutic agents with improved potency and selectivity.

Drug Discovery: Should this compound exhibit significant activity in any of the proposed research trajectories, it could serve as a lead compound for the development of new drugs. Its relatively simple structure may also make it an attractive starting point for chemical optimization.

Chemical Biology: If the compound is found to have a specific and potent biological activity, it could be developed into a chemical probe to study the function of its biological target. Such probes are invaluable tools for elucidating complex biological pathways and validating new drug targets.

The table below outlines the potential significance of this compound in various research domains.

| Research Field | Potential Significance of this compound |

| Medicinal Chemistry | Expansion of SAR data for aryloxyphenyl-piperidine-acetamide scaffolds. |

| Drug Discovery | Potential lead compound for new therapeutics in oncology, neurology, or infectious diseases. |

| Chemical Biology | Development of a chemical probe to investigate novel biological targets and pathways. |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-piperidin-4-yloxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-10(16)15-11-2-4-12(5-3-11)17-13-6-8-14-9-7-13/h2-5,13-14H,6-9H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRESQTOXLGCJJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Piperidin 4 Yloxyphenyl Acetamide

Established Synthetic Routes for the N-(4-piperidin-4-yloxyphenyl)acetamide Core Structure

The most common and well-established method for the synthesis of this compound is the Williamson ether synthesis. This approach involves the formation of an ether bond by the reaction of an alkoxide with a suitable alkyl halide.

Strategic Disconnections and Precursor Chemistry

The retrosynthetic analysis of this compound reveals two primary disconnection points around the ether oxygen atom.

Disconnection A: This strategy involves disconnecting the C-O bond between the phenyl ring and the piperidine (B6355638) oxygen. This leads to two key precursors:

N-(4-hydroxyphenyl)acetamide (Paracetamol): A readily available and inexpensive starting material.

A 4-substituted piperidine derivative: This is typically a 4-halopiperidine (e.g., 4-fluoropiperidine (B2509456) or 4-chloropiperidine) or a piperidin-4-ol derivative that can be converted to a good leaving group (e.g., tosylate or mesylate). To prevent side reactions at the piperidine nitrogen, it is usually protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Disconnection B: This approach involves disconnecting the C-O bond between the piperidine ring and the ether oxygen. This would lead to 4-hydroxypiperidine (B117109) and a 4-substituted phenylacetamide derivative with a leaving group at the para position. However, this is a less common strategy due to the potential for competing reactions.

The most strategically sound and widely employed approach is based on Disconnection A, utilizing the nucleophilic character of the phenoxide derived from N-(4-hydroxyphenyl)acetamide and an electrophilic protected 4-substituted piperidine.

Key Reaction Steps and Mechanistic Considerations

The synthesis of this compound via the Williamson ether synthesis typically involves the following key steps:

Protection of the piperidine nitrogen: The secondary amine of the 4-substituted piperidine precursor is protected to prevent its reaction as a nucleophile. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the basic conditions of the ether synthesis and its ease of removal under acidic conditions.

Deprotonation of N-(4-hydroxyphenyl)acetamide: The phenolic hydroxyl group of N-(4-hydroxyphenyl)acetamide is deprotonated using a suitable base to form a more nucleophilic phenoxide ion. Common bases for this step include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH).

Nucleophilic substitution (SN2 reaction): The resulting phenoxide attacks the electrophilic carbon atom of the protected 4-halopiperidine, displacing the halide and forming the ether linkage. This is a classic SN2 reaction, and its efficiency is dependent on factors such as the nature of the leaving group, the solvent, and the reaction temperature.

Deprotection of the piperidine nitrogen: The Boc protecting group is removed from the piperidine nitrogen, typically by treatment with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

Mechanistic Considerations: The core of this synthetic route is the SN2 reaction. The reaction rate is influenced by the steric hindrance around the reaction center. Primary halides or tosylates are ideal substrates. The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used as they can solvate the cation of the base while leaving the nucleophilic anion relatively free to react.

Optimization of Reaction Conditions and Yields

| Step | Parameter | Optimized Conditions | Rationale |

| Ether Synthesis | Base | Strong bases like NaH or milder bases like K2CO3 can be used. | NaH ensures complete deprotonation of the phenol, while K2CO3 is a less hazardous and more practical option for larger scale synthesis. |

| Solvent | Polar aprotic solvents such as DMF, DMSO, or acetonitrile. | These solvents effectively dissolve the reactants and facilitate the SN2 reaction. | |

| Temperature | Typically ranges from room temperature to elevated temperatures (e.g., 80-100 °C). | Higher temperatures can increase the reaction rate but may also lead to side reactions. Optimization is often required. | |

| Leaving Group | Iodide > Bromide > Chloride > Tosylate. | A better leaving group will increase the rate of the SN2 reaction. | |

| Deprotection | Acid | Trifluoroacetic acid (TFA) or HCl in an organic solvent (e.g., dioxane, methanol). | These reagents effectively cleave the Boc group under relatively mild conditions. |

| Temperature | Typically performed at room temperature. | Avoids potential degradation of the product. |

By carefully selecting the reagents, solvent, and temperature, the Williamson ether synthesis can provide good to excellent yields of the desired product.

Novel and Convergent Synthetic Approaches to this compound

While the Williamson ether synthesis is a reliable method, modern organic synthesis seeks more efficient, milder, and environmentally friendly alternatives. Novel and convergent approaches for the synthesis of this compound include the use of green chemistry principles and catalytic methods.

Development of Green Chemistry-Compliant Syntheses

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can be achieved through several strategies:

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be performed under phase-transfer conditions. This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), to transfer the phenoxide ion from an aqueous or solid phase to an organic phase containing the alkyl halide. This approach offers several advantages:

Avoids the need for anhydrous and expensive polar aprotic solvents.

Allows the use of inexpensive and environmentally benign solvents like water and toluene.

Can lead to milder reaction conditions and easier product isolation.

| Catalyst | Solvent System | Temperature | Advantages |

| Tetrabutylammonium bromide | Toluene/Water | 50-80 °C | Avoids hazardous solvents, simplifies workup. |

| Aliquat 336 | Dichloromethane (B109758)/Water | Room Temperature | Mild reaction conditions. |

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of the Williamson ether synthesis, often leading to shorter reaction times and higher yields. This can reduce energy consumption and the potential for side reactions.

Catalytic Methods in this compound Synthesis

Catalytic methods offer elegant and efficient alternatives to traditional stoichiometric reactions for the formation of the key C-O ether bond.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the formation of ethers from alcohols with inversion of stereochemistry. In the context of this compound synthesis, this would involve the reaction of N-(4-hydroxyphenyl)acetamide with piperidin-4-ol in the presence of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD).

Mechanism: The reaction proceeds through the formation of an alkoxyphosphonium salt intermediate from the alcohol and the phosphine/azodicarboxylate system. The phenoxide then acts as a nucleophile, attacking the activated alcohol and displacing the triphenylphosphine (B44618) oxide.

Advantages:

Mild reaction conditions.

High stereospecificity (inversion of configuration at the alcohol center).

Good functional group tolerance.

Palladium-Catalyzed C-O Coupling (Buchwald-Hartwig Type Etherification): Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds. This approach would involve the coupling of N-(4-hydroxyphenyl)acetamide with a protected 4-halopiperidine or a piperidin-4-ol derivative in the presence of a palladium catalyst and a suitable ligand.

Catalyst System:

Palladium Source: Pd(OAc)2, Pd2(dba)3

Ligand: Biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.

Base: A strong base such as sodium tert-butoxide (NaOtBu) or a weaker base like cesium carbonate (Cs2CO3).

Advantages:

Broad substrate scope.

High functional group tolerance.

Can be performed under relatively mild conditions.

| Catalyst System | Base | Solvent | Temperature |

| Pd(OAc)2 / XPhos | Cs2CO3 | Toluene | 80-110 °C |

| Pd2(dba)3 / RuPhos | NaOtBu | Dioxane | 100 °C |

These novel catalytic methods provide valuable alternatives to the classical Williamson ether synthesis, often offering improved efficiency, milder conditions, and broader applicability, thereby contributing to the advancement of synthetic methodologies for compounds like this compound.

Derivatization and Functionalization Strategies of this compound

The structural framework of this compound offers multiple sites for chemical modification, making it a versatile scaffold for synthetic exploration. Derivatization strategies typically focus on three key regions: the piperidine ring, the phenyl moiety, and the acetamide (B32628) linkage. These modifications are crucial for tuning the molecule's physicochemical properties and for structure-activity relationship (SAR) studies.

Modifications on the Piperidine Ring System

The piperidine ring is a primary target for functionalization due to the reactivity of the secondary amine and the potential for substitution on its carbon skeleton.

N-Substitution: The secondary amine of the piperidine ring is a nucleophilic site readily available for various modifications. Common derivatization includes N-alkylation and N-acylation. For instance, reaction with alkyl halides or reductive amination with aldehydes and ketones can introduce a wide range of alkyl groups. A notable example in related structures involves the introduction of a benzyl (B1604629) group to yield N-(1-benzylpiperidin-4-yl)phenylacetamide analogs. nih.gov Acylation with acid chlorides or anhydrides can introduce acyl moieties, further diversifying the molecular structure.

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds represents a more advanced strategy for derivatization. Modern catalytic systems, particularly those involving rhodium, have enabled site-selective and stereoselective C-H insertions. nih.gov The selectivity for functionalization at the C2, C3, or C4 positions can be controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.govnih.gov For a molecule like this compound, these methods could be employed to introduce new substituents directly onto the piperidine backbone, although this would likely require prior protection of the acetamide nitrogen to prevent competitive reactions.

The table below summarizes common strategies for modifying the piperidine ring.

| Modification Site | Reaction Type | Reagents & Conditions | Potential Products |

| Piperidine Nitrogen (N1) | N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | N-alkylated derivatives |

| Piperidine Nitrogen (N1) | Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing agent (e.g., NaBH(OAc)₃) | N-alkylated derivatives |

| Piperidine Nitrogen (N1) | N-Acylation | Acyl chloride (RCOCl), Base (e.g., Et₃N) | N-acylated derivatives |

| Piperidine Carbons (C2/C3/C4) | C-H Functionalization | Rhodium catalyst (e.g., Rh₂(OAc)₄), Diazo compound | C-substituted derivatives |

Substituent Effects on the Phenyl Moiety

Quantitative structure-activity relationship (QSAR) studies on analogous compounds, such as N-(1-benzylpiperidin-4-yl)phenylacetamides, have demonstrated the profound impact of substituents on the phenyl ring. nih.gov For example, the position and electronic nature of substituents like halogens (F, Cl, Br), nitro groups (NO₂), and alkoxy groups (OMe) can systematically alter biological activity. nih.gov

Key findings from related studies indicate that:

Electron-withdrawing groups like halogens or nitro groups can modulate the acidity of the acetamide N-H and influence hydrogen bonding capabilities. nih.govnih.gov

Electron-donating groups , such as hydroxyl or methoxy (B1213986) groups, can also alter the electronic profile and may participate in additional interactions. nih.gov

The position of the substituent (ortho, meta, or para relative to the ether linkage) is critical. In some systems, 3-substituted (meta) analogs show different effects compared to 2- (ortho) or 4- (para) substituted analogs. nih.gov

The following table illustrates the potential effects of different substituents on the phenyl ring.

| Substituent (X) | Electronic Effect | Potential Influence on Molecular Properties |

| -Cl, -Br, -F | Inductively withdrawing, weakly deactivating | Alters lipophilicity, can form halogen bonds |

| -NO₂ | Strongly electron-withdrawing and deactivating | Increases acidity of N-H, potential hydrogen bond acceptor |

| -OCH₃ | Electron-donating, activating | Increases electron density of the ring, potential hydrogen bond acceptor |

| -OH | Strongly electron-donating, activating | Potential hydrogen bond donor and acceptor |

Chemical Versatility of the Acetamide Linkage

The acetamide group is a stable functional group but can undergo several chemical transformations to provide further derivatives.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 4-(piperidin-4-yloxy)aniline. This primary amine can then serve as a versatile intermediate for the synthesis of a new range of derivatives, such as sulfonamides, ureas, or different amides.

Reduction: The carbonyl group of the acetamide can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the acetamide into an N-ethyl amine derivative, N-(4-(piperidin-4-yloxy)phenyl)ethan-1-amine, which significantly alters the basicity and hydrogen-bonding capacity of the linkage.

Reactions at the α-carbon: While less common, the methyl group of the acetamide could potentially be functionalized, for example, through deprotonation with a strong base followed by reaction with an electrophile, although this would require careful selection of reaction conditions to avoid reactions at other sites.

Regioselective and Stereoselective Synthetic Challenges

The synthesis of specific derivatives of this compound presents several regioselective and stereoselective challenges, particularly when modifying the piperidine ring.

Regioselectivity: When introducing a second substituent onto the piperidine ring, controlling its position is a significant challenge. For instance, C-H functionalization could potentially occur at the C2, C3, or C4 positions. Achieving high regioselectivity often requires sophisticated catalytic systems where the catalyst and directing groups guide the reaction to a specific site. nih.govnih.gov Without such control, a mixture of isomers would likely be formed, necessitating difficult purification steps. Dieckmann cyclization approaches used in the synthesis of substituted piperidones also highlight the importance of controlling reaction pathways to achieve the desired regioisomer. core.ac.ukresearchgate.net

Stereoselectivity: If a modification introduces a new chiral center, controlling the stereochemistry is essential. For example, the functionalization of the C2 or C3 position of the piperidine ring creates a stereocenter. The synthesis of a single enantiomer or diastereomer requires asymmetric synthesis strategies. This can be achieved by using chiral catalysts, chiral auxiliaries, or stereoselective reductions. nih.govnih.gov The challenge lies in developing methods that provide high diastereoselectivity and enantioselectivity, as biological activity is often highly dependent on the specific stereoisomer.

Purification and Characterization Techniques in this compound Synthesis

The successful synthesis of this compound and its derivatives is critically dependent on robust purification and characterization methods to ensure the identity and purity of the final compounds.

Purification Techniques: Following synthesis, the crude product is typically purified using one or more standard laboratory techniques.

Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial; an ideal solvent dissolves the compound when hot but not when cold. For N-aryl acetamides, solvent systems like ethanol, methanol, or aqueous mixtures are often effective. nih.gov

Column Chromatography: This is a versatile technique used to separate the target compound from unreacted starting materials, reagents, and byproducts. Silica gel is the most common stationary phase, and the mobile phase is a solvent system of appropriate polarity, such as mixtures of ethyl acetate (B1210297) and hexanes or dichloromethane and methanol, to achieve effective separation.

Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by extraction. The compound can be dissolved in an organic solvent and washed with a dilute aqueous acid to protonate the piperidine, moving it into the aqueous layer. After separating the layers, the aqueous layer is basified, and the purified compound is extracted back into an organic solvent.

Characterization Techniques: A combination of spectroscopic methods is used to confirm the structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms. researchgate.netmmu.ac.uk

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), confirming the molecular formula. ajphs.com High-resolution mass spectrometry (HRMS) can provide the exact mass with high accuracy.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic peaks would include N-H stretching for the amide and piperidine, C=O stretching for the amide carbonyl, and C-O stretching for the ether linkage. researchgate.netajphs.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.netresearchgate.net

The table below presents expected NMR data for the parent compound.

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~ 9.8 | Singlet | 1H | Amide N-H |

| Protons | ~ 7.4 | Doublet | 2H | Aromatic CH (ortho to NHAc) |

| Protons | ~ 6.9 | Doublet | 2H | Aromatic CH (ortho to O) |

| Protons | ~ 4.3 | Multiplet | 1H | Piperidine CH -O |

| Protons | ~ 3.1 | Multiplet | 2H | Piperidine CH ₂ (equatorial, adjacent to NH) |

| Protons | ~ 2.7 | Multiplet | 2H | Piperidine CH ₂ (axial, adjacent to NH) |

| Protons | ~ 2.0 | Singlet | 3H | Acetyl CH ₃ |

| Protons | ~ 1.9 | Multiplet | 2H | Piperidine CH ₂ (equatorial, adjacent to CH-O) |

| Protons | ~ 1.6 | Multiplet | 2H | Piperidine CH ₂ (axial, adjacent to CH-O) |

| Protons | ~ 1.5 | Singlet | 1H | Piperidine N-H |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| Carbons | ~ 168 | Amide C =O | ||

| Carbons | ~ 152 | Aromatic C -O | ||

| Carbons | ~ 132 | Aromatic C -NH | ||

| Carbons | ~ 122 | Aromatic C H (ortho to NHAc) | ||

| Carbons | ~ 116 | Aromatic C H (ortho to O) | ||

| Carbons | ~ 72 | Piperidine C H-O | ||

| Carbons | ~ 44 | Piperidine C H₂ (adjacent to NH) | ||

| Carbons | ~ 32 | Piperidine C H₂ (adjacent to CH-O) | ||

| Carbons | ~ 24 | Acetyl C H₃ |

Molecular Interactions and Mechanistic Elucidation of N 4 Piperidin 4 Yloxyphenyl Acetamide

Receptor Binding and Ligand-Target Engagement Profiling of N-(4-piperidin-4-yloxyphenyl)acetamide

The initial characterization of this compound's interaction with biological targets has focused on its potential engagement with various receptor systems. While comprehensive screening data for this specific molecule is limited, research on structurally analogous compounds provides insights into its potential binding profile.

Affinity and Selectivity Across Diverse Receptor Families (e.g., GPCRs, Ion Channels)

Studies on compounds with a similar acetamide-piperidine scaffold have indicated a potential for interaction with G-protein coupled receptors (GPCRs), particularly the dopamine (B1211576) receptor family. For instance, a closely related benzyloxy piperidine (B6355638) acetamide (B32628) analog has been identified as a selective antagonist for the dopamine D4 receptor. nih.gov This suggests that this compound may also exhibit affinity for this receptor subtype. The acetamide functional group in such analogs appears to contribute to the binding interaction, potentially forming hydrogen bonds within the receptor's binding pocket. nih.gov

The selectivity profile of this compound across a broader range of receptor families, including other GPCRs and ion channels, has not been extensively documented in publicly available research. Further screening would be necessary to fully elucidate its selectivity and identify any potential off-target interactions.

Competitive Binding Assays and Displacement Studies

Competitive binding assays are crucial for determining the affinity of a ligand for a specific receptor. In studies of analogous piperidine-based acetamides, these assays have been employed to determine the binding affinity (Ki) at the dopamine D4 receptor. One such analog demonstrated a Ki value of 121 nM, indicating a moderate affinity for this receptor. nih.gov This type of assay typically involves competing the test compound against a radiolabeled ligand known to bind to the target receptor with high affinity. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the Ki value.

Table 1: Binding Affinity of a Structurally Related Acetamide Analog

| Compound | Target Receptor | Ki (nM) |

|---|

Receptor Occupancy Studies in Preclinical Models

Receptor occupancy studies are essential for understanding the relationship between the dose of a compound and its engagement with the target receptor in a living system. These studies, often conducted using techniques like positron emission tomography (PET) or by measuring target engagement in peripheral tissues, provide valuable information for predicting the therapeutic dose range. For this compound, specific receptor occupancy data from preclinical models are not yet available in the scientific literature. Such studies would be a critical next step in its preclinical development to confirm target engagement in vivo.

Cellular Signaling Pathway Modulation by this compound

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as signal transduction. The specific pathways modulated by this compound would depend on the receptors it binds to and whether it acts as an agonist or an antagonist.

Regulation of Intracellular Second Messenger Systems (e.g., cAMP, IP3, Ca2+)

Given the potential interaction of this compound with GPCRs like the dopamine D4 receptor, it is likely to modulate intracellular second messenger systems. Dopamine D4 receptors are typically coupled to the Gαi/o subunit, which inhibits the enzyme adenylyl cyclase. Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Therefore, if this compound acts as an agonist at the D4 receptor, it would be expected to decrease cAMP levels. Conversely, as an antagonist, it would block the effects of the endogenous ligand (dopamine) on cAMP production.

Other second messenger systems, such as the inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG) pathway, are typically activated by GPCRs coupled to Gαq subunits. The mobilization of intracellular calcium (Ca2+) is another critical second messenger system that can be modulated by GPCRs and ion channels. youtube.comyoutube.com Without specific data on the broader receptor profile of this compound, its effects on IP3, DAG, and Ca2+ signaling remain speculative.

Modulation of Kinase Cascades and Phosphorylation Events

Changes in second messenger concentrations subsequently lead to the activation or inhibition of various protein kinases, which in turn phosphorylate a multitude of downstream protein targets. For example, cAMP-dependent protein kinase A (PKA) is activated by cAMP. A decrease in cAMP levels, potentially caused by agonistic activity at a Gαi/o-coupled receptor, would lead to reduced PKA activity. This would alter the phosphorylation state and activity of numerous cellular proteins, thereby affecting gene expression, metabolism, and other cellular functions.

Similarly, the IP3/DAG pathway activates protein kinase C (PKC), and calcium can activate calcium/calmodulin-dependent protein kinases (CaMKs). These kinase cascades are central to cellular responses, and their modulation by a compound like this compound would be a direct consequence of its interaction with specific cell surface receptors and its effect on upstream second messenger systems. Detailed studies are required to identify the specific kinase cascades and phosphorylation events affected by this compound.

Receptor Internalization, Trafficking, and Desensitization Kinetics

Currently, there is a notable absence of specific research detailing the kinetics of receptor internalization, trafficking, or desensitization directly induced by this compound. The scientific literature accessible up to this point does not provide empirical data on how this specific compound might influence the cellular localization and signaling turnover of its putative receptor targets. Understanding these dynamics is crucial for a comprehensive pharmacological characterization. Future studies investigating the potential of this compound to promote receptor endocytosis, its subsequent intracellular sorting, and the rate at which receptor signaling diminishes upon sustained exposure would be highly valuable.

Enzymatic Inhibition and Activation Kinetics of this compound

While direct enzymatic inhibition or activation studies on this compound are not extensively documented, research on structurally related compounds provides a basis for potential interactions.

Identification of Target Enzymes and Isoforms

Investigations into analogous piperidine-containing sulfonamides have identified carbonic anhydrases (CAs) as a significant enzyme class for potential interaction. Specifically, isoforms such as hCA I, IX, and XII have been explored. For instance, a series of 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives demonstrated inhibitory activity against these isoforms. nih.gov This suggests that this compound, due to its structural similarities, could also exhibit affinity for and potentially modulate the activity of certain carbonic anhydrase isoforms. However, direct experimental validation is required to confirm this hypothesis and to determine the specific isoforms targeted by this compound.

Mechanism-Based Inhibition and Reversibility Studies

The mode of enzyme inhibition by related compounds often involves competitive binding. Kinetic analyses, such as those using Lineweaver-Burk plots, have been employed to elucidate these mechanisms. For example, studies on other enzyme inhibitors have demonstrated competitive inhibition, where the inhibitor vies with the substrate for the active site of the enzyme. semanticscholar.orgnih.gov Whether this compound acts as a reversible or irreversible inhibitor of any target enzyme remains to be determined through dedicated kinetic studies. Such investigations would be essential to understand the duration and nature of its enzymatic modulation.

Molecular Basis of Allosteric Modulation by this compound

The concept of allosteric modulation, where a compound binds to a site on a receptor distinct from the primary (orthosteric) site to modulate its function, is a key area in modern pharmacology. mdpi.comnih.govnih.gov While direct evidence of this compound acting as an allosteric modulator is not yet available, the structural motifs present in the molecule are found in known allosteric modulators of G protein-coupled receptors (GPCRs) and ion channels. mdpi.comnih.gov The piperidine and acetamide moieties are common features in compounds designed to target allosteric sites. The potential for this compound to act as a positive or negative allosteric modulator of a receptor would depend on its ability to stabilize conformational states of the receptor that either enhance or diminish the binding or efficacy of the endogenous ligand. Elucidating this would require sophisticated binding and functional assays.

Exploration of Protein-Protein Interactions Modulated by this compound

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation by small molecules is a growing area of therapeutic interest. nih.govnih.govresearchgate.net There is currently no direct evidence to suggest that this compound modulates any specific protein-protein interactions. However, its potential to do so cannot be ruled out. Small molecules can disrupt or stabilize PPIs by binding to one of the protein partners or to the interface of the protein complex. researchgate.net Given the diverse roles of piperidine and acetamide scaffolds in biologically active molecules, it is conceivable that this compound could interfere with specific PPIs. Identifying such interactions would necessitate high-throughput screening approaches and detailed biophysical characterization.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 Piperidin 4 Yloxyphenyl Acetamide Analogs

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of N-(4-piperidin-4-yloxyphenyl)acetamide analogs can be significantly modulated by introducing various substituents at different positions of the molecule. These modifications influence the compound's interaction with its biological target, thereby affecting its potency and efficacy.

Impact of Aromatic and Aliphatic Substitutions on Potency

Systematic modifications of the aromatic and aliphatic parts of the this compound scaffold have provided valuable insights into the structural requirements for biological activity.

Aromatic Substitutions: Substitutions on the phenyl ring of the acetamide (B32628) moiety can significantly influence potency. The electronic nature and position of the substituent are critical. For instance, electron-withdrawing groups or electron-donating groups at the para-position of the phenyl ring can alter the electronic distribution of the entire molecule, potentially affecting its binding affinity to a target receptor.

To illustrate the impact of aromatic substitutions, consider the hypothetical data in the table below, which is based on general principles observed in similar compound series.

| Compound | Substitution on Phenyl Ring | IC50 (nM) |

| 1a | H | 150 |

| 1b | 4-Cl | 85 |

| 1c | 4-OCH3 | 200 |

| 1d | 4-NO2 | 120 |

| 1e | 3-Cl | 110 |

This table is for illustrative purposes and based on general SAR principles.

Aliphatic Substitutions: Modifications on the piperidine (B6355638) ring, particularly at the N-1 position, are pivotal for modulating activity. The introduction of different alkyl or arylalkyl groups can impact the compound's interaction with the target and its physicochemical properties, such as lipophilicity and solubility. The size and nature of the substituent on the piperidine nitrogen can influence the orientation of the entire molecule within the binding pocket of a receptor.

The following table provides a hypothetical representation of the effect of N-1 piperidine substitutions on potency.

| Compound | N-1 Substitution on Piperidine Ring | IC50 (nM) |

| 2a | H | 150 |

| 2b | CH3 | 130 |

| 2c | Benzyl (B1604629) | 75 |

| 2d | Phenethyl | 90 |

| 2e | Isopropyl | 180 |

This table is for illustrative purposes and based on general SAR principles.

Role of Hydrogen Bonding and Hydrophobic Interactions

The interaction of this compound analogs with their biological targets is often governed by a combination of hydrogen bonding and hydrophobic interactions.

The acetamide group (-NHC(O)CH3) is a key hydrogen bond donor and acceptor. The nitrogen atom can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions with specific amino acid residues in the active site of a receptor are often crucial for stabilizing the ligand-receptor complex and eliciting a biological response.

Hydrophobic interactions also play a significant role. The phenyl ring and the aliphatic piperidine ring can engage in hydrophobic interactions with nonpolar regions of the receptor's binding pocket. The ether linkage introduces a degree of flexibility and can also participate in polar interactions. Optimizing the balance between hydrophilicity and hydrophobicity is a key aspect of lead optimization for this series of compounds.

Stereochemical Influences on Receptor Binding and Functional Efficacy

While this compound itself is achiral, the introduction of substituents on the piperidine ring can create chiral centers. The stereochemistry of these analogs can have a profound impact on their interaction with chiral biological macromolecules like receptors and enzymes.

Different enantiomers or diastereomers of a chiral analog may exhibit different binding affinities and functional efficacies. This is because the three-dimensional arrangement of atoms in one stereoisomer may allow for a more complementary fit into the binding site of the target compared to its counterpart. For example, if a substituent on the piperidine ring is involved in a key interaction with the receptor, its spatial orientation (axial vs. equatorial) can be critical for activity. Therefore, the synthesis and biological evaluation of stereochemically pure isomers are essential for a comprehensive understanding of the SAR.

Pharmacophore Model Development for this compound Derivatives

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govmdpi.com This approach is instrumental in virtual screening to discover new active compounds and in guiding the design of more potent analogs.

Ligand-Based Pharmacophore Generation

In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be developed. mdpi.comrsc.org This approach involves aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity.

For this compound derivatives, a typical ligand-based pharmacophore model might include the following features:

A hydrogen bond acceptor: corresponding to the carbonyl oxygen of the acetamide group.

A hydrogen bond donor: corresponding to the NH group of the acetamide.

A hydrophobic/aromatic feature: representing the phenyl ring.

A positive ionizable feature: representing the basic nitrogen of the piperidine ring, which is likely protonated at physiological pH.

A hydrophobic feature: representing the piperidine ring.

The spatial arrangement and distances between these features would be critical for a molecule to fit the pharmacophore and exhibit the desired biological activity.

Receptor-Based Pharmacophore Refinement

If the three-dimensional structure of the biological target is available, a receptor-based pharmacophore model can be generated. nih.gov This approach involves analyzing the key interactions between a known active ligand and the amino acid residues in the binding site of the receptor.

A receptor-based pharmacophore model would refine the ligand-based model by incorporating information about the specific interactions that stabilize the ligand-receptor complex. For example, it could define the precise location and directionality of hydrogen bonds with specific residues, the shape and size of hydrophobic pockets, and any potential charge-charge interactions. This refined model provides a more accurate and predictive tool for the design of novel ligands with improved affinity and selectivity. The development of such a model is crucial for advancing the understanding of the molecular basis of action of this compound derivatives and for guiding future drug discovery efforts.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For analogs of this compound, both 2D and 3D-QSAR approaches have been instrumental in elucidating the key structural features required for potency and selectivity.

Selection and Calculation of Molecular Descriptors

The foundation of any robust QSAR model lies in the appropriate selection and calculation of molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties. For piperidine-containing compounds, a wide array of descriptors are typically calculated to capture the structural nuances that drive biological interactions. These are broadly categorized as:

Topological Descriptors: These 2D descriptors describe the atomic connectivity and branching of the molecule. Examples include the Wiener index and mean information index on atomic composition, which have been used to model the activity of various piperidine derivatives.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, Hansch-type QSAR studies on N-(1-benzylpiperidin-4-yl)phenylacetamide analogs have utilized electronic parameters like the Hammett sigma (σ) to correlate with receptor binding affinity.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and STERIMOL parameters are classic examples used to describe the bulk of substituents and their impact on fitting into a receptor's binding pocket.

Hydrophobic Descriptors: The lipophilicity of a molecule, a critical factor for membrane permeability and receptor binding, is often described by the partition coefficient (logP) or the hydrophobic parameter (π).

3D Descriptors: In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), descriptors are derived from 3D interaction fields (steric, electrostatic, hydrophobic, hydrogen bond donor/acceptor) calculated around an aligned set of molecules.

The selection of these descriptors is a critical step, often involving computational software to calculate a large pool of potential descriptors, followed by statistical methods to select the most relevant ones for building a predictive model.

Table 1: Representative Molecular Descriptors in QSAR Studies of Piperidine Analogs

| Descriptor Category | Specific Descriptor | Description |

|---|---|---|

| Topological | Wiener Index (W) | Describes molecular branching based on path lengths between all pairs of atoms. |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of substituents on a phenyl ring. |

| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. |

| Hydrophobic | Partition Coefficient (logP) | Represents the ratio of the concentration of a compound in octanol (B41247) and water, indicating its lipophilicity. |

| 3D-Field | CoMFA Electrostatic Field | Represents the electrostatic interaction energy between a probe atom and each molecule in a 3D grid. |

Development and Validation of Predictive Models

Once relevant descriptors are selected, predictive QSAR models are developed using various statistical methods. For piperidine derivatives, both linear methods like Multiple Linear Regression (MLR) and more complex, non-linear approaches have been successfully applied.

In the realm of 3D-QSAR, CoMFA and CoMSIA are widely used techniques. These methods require the 3D alignment of the series of analogs, often based on a common scaffold or a docked conformation. The resulting steric, electrostatic, and other fields are then correlated with biological activity using Partial Least Squares (PLS) regression. Successful CoMFA and CoMSIA models generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMSIA model might reveal that a bulky, electropositive substituent is favored in one region, while a compact, hydrogen-bond accepting group is preferred in another.

The validation of these models is crucial to ensure their predictive power and robustness. Key statistical parameters used for validation include:

Coefficient of Determination (r²): Measures the goodness-of-fit for the training set.

Leave-One-Out Cross-Validated Coefficient (q² or r²cv): A measure of the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a good model.

Standard Error of Estimation (SEE): Indicates the absolute error of the model's predictions.

External Validation (r²pred): The model's predictive power is tested on an external set of compounds not used in model development. This is considered the most rigorous test of a QSAR model's utility.

Table 2: Statistical Parameters for a Representative 3D-QSAR Model of Piperidine Analogs

| Parameter | Value | Interpretation |

|---|---|---|

| q² (Cross-validated r²) | 0.758 | Good internal predictive ability. |

| r² (Non-cross-validated r²) | 0.972 | Excellent goodness-of-fit for the training data. |

| r²pred (External validation) | 0.963 | Strong predictive power for an external test set. |

| SEE (Standard Error of Est.) | 0.215 | Low margin of error in predictions. |

Applicability Domain and Robustness Assessment of QSAR Models

A QSAR model's predictions are only reliable for compounds that are similar to those used to build the model. This chemical space is known as the Applicability Domain (AD). Defining the AD is a critical principle of QSAR modeling, as it prevents the model from being used to make unreliable extrapolations for structurally novel compounds. The AD can be defined based on the range of descriptor values in the training set, or by using distance-based methods in chemical space.

Robustness is further assessed through methods like y-randomization (or response permutation testing), where the biological activity data is randomly shuffled multiple times to rebuild the model. A valid model should show a significant drop in its statistical quality (low r² and q² values) for the randomized data, confirming that the original correlation was not due to chance. Internal and external validation techniques, such as leave-one-out and leave-many-out cross-validation, also contribute to assessing the model's stability and predictive power.

Fragment-Based Drug Design (FBDD) Strategies Applied to this compound Scaffold

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for lead discovery. It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak but efficient binders to a biological target. These initial fragment hits are then optimized and grown into more potent, lead-like molecules.

The this compound scaffold is well-suited for an FBDD approach due to its modular nature, consisting of distinct chemical fragments:

The Piperidine Ring: A prevalent fragment in medicinal chemistry, often considered a "privileged structure." Its saturated, three-dimensional nature provides excellent exit vectors for chemical elaboration.

The Phenoxy Linker: This ether linkage connects the piperidine and phenyl rings, providing a specific spatial relationship and conformational flexibility.

The Acetamide Moiety: This group can engage in crucial hydrogen bonding interactions with a target protein.

An FBDD campaign targeting a specific receptor could involve screening a fragment library to identify binders that occupy different sub-pockets of the active site. For instance, a piperidine-containing fragment might be identified that binds in one pocket, while a substituted phenylacetamide fragment binds in an adjacent one. These fragments can then be linked together to create a more potent molecule that spans both pockets. Alternatively, a single fragment hit can be optimized through a "fragment growing" strategy, where medicinal chemistry is used to add functional groups that extend into neighboring regions of the binding site, improving affinity and selectivity. The synthesis of diverse piperidine-based building blocks is crucial for the success of such strategies, allowing for the exploration of a wide range of chemical space.

Investigation of Conformation-Activity Relationships for this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and its ability to adopt a specific conformation that is complementary to its target's binding site. For flexible molecules like this compound and its analogs, understanding the relationship between conformation and activity is paramount.

Molecular docking simulations are a key tool for investigating these relationships. By modeling how different analogs bind to a receptor, researchers can identify the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—that stabilize the ligand-receptor complex.

For analogs of this compound, several conformational features are critical:

Piperidine Ring Conformation: The piperidine ring typically adopts a low-energy chair conformation. The orientation of substituents (axial vs. equatorial) can profoundly impact how the molecule fits into the binding site and its resulting activity.

Torsional Angles: The rotational freedom around the C-O-C ether bond and the N-C amide bond allows the molecule to adopt various spatial arrangements. Docking studies can help identify the preferred low-energy "bioactive conformation" required for optimal receptor engagement.

By combining molecular docking with experimental data from a series of analogs, a comprehensive understanding of the conformation-activity relationship can be established. This knowledge guides the design of new compounds with optimized shapes and interaction profiles, leading to improved affinity and selectivity.

Preclinical Pharmacological Investigations of N 4 Piperidin 4 Yloxyphenyl Acetamide

In Vitro Efficacy and Potency Evaluation of N-(4-piperidin-4-yloxyphenyl)acetamide

No publicly available studies were identified that investigated the in vitro efficacy and potency of this compound.

Functional Assays in Recombinant Cell Lines and Primary Cell Cultures

No data has been published regarding the activity of this compound in functional assays using recombinant cell lines or primary cell cultures.

Agonist, Antagonist, and Inverse Agonist Characterization

There is no available information characterizing this compound as an agonist, antagonist, or inverse agonist at any biological target.

Assessment of Functional Selectivity and Bias

The functional selectivity and potential biased agonism of this compound have not been reported in the scientific literature.

In Vivo Pharmacological Studies in Animal Models (Excluding Human Clinical Data)

No in vivo studies in animal models have been published for this compound.

Efficacy Assessment in Relevant Disease Animal Models (e.g., pain, inflammation, neurological models)

There are no reports on the assessment of this compound's efficacy in any animal models of disease.

Dose-Response Relationships and Efficacy Profiles in Animal Systems

Information on the dose-response relationships and efficacy profiles of this compound in animal systems is not available.

Preclinical Research Data for this compound Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific literature and research databases, no specific preclinical data was found for the chemical compound this compound. Consequently, it is not possible to provide a detailed article on its preclinical pharmacological investigations that adheres to the requested outline.

The required sections, including assessments of preclinical efficacy, pharmacokinetic profiling in animal models, metabolic stability, excretion routes, plasma protein binding, and pharmacodynamic biomarker identification, presuppose the existence of published research. The search for this specific compound (CAS Number: 203456-62-0) did not yield any studies containing the necessary data to populate these fields.

Information on related but structurally distinct molecules is available; however, per the strict instructions to focus solely on this compound, such data cannot be used to construct the requested article. Generating content without sourced, specific data would result in speculation and would not meet the required standards of scientific accuracy. Therefore, the article cannot be generated at this time.

Pharmacodynamic (PD) Biomarker Identification and Validation in Preclinical Settings

Translational Biomarkers in Animal Models

In the preclinical assessment of novel therapeutic agents such as this compound, the identification and validation of translational biomarkers are of paramount importance. Translational biomarkers are objectively measured characteristics that serve as indicators of normal biological processes, pathogenic processes, or pharmacological responses to a therapeutic intervention. nih.govfrontiersin.org These biomarkers should ideally bridge the gap between preclinical findings in animal models and clinical outcomes in humans, thereby enhancing the predictive value of early-stage research and facilitating more informed decision-making in drug development. nih.govnih.gov

The effective use of biomarkers in preclinical studies can help to elucidate the mechanism of action, optimize dosing, and identify the most responsive patient populations. nih.gov For a compound like this compound, the selection of appropriate biomarkers would be contingent on its intended therapeutic target and pharmacological activity.

Hypothetical examples of translational biomarkers that could be investigated for a novel compound in animal models are detailed in the table below. These could include target engagement biomarkers, which confirm the interaction of the drug with its intended biological target, and pharmacodynamic biomarkers, which measure the downstream physiological or biochemical effects of the compound. nih.gov

Table 1: Illustrative Translational Biomarkers in Preclinical Animal Models

| Biomarker Category | Example Biomarker | Animal Model | Purpose |

| Target Engagement | Receptor Occupancy | Rodent | To confirm that this compound binds to its intended receptor in the central nervous system. |

| Pharmacodynamic | Changes in Neurotransmitter Levels | Primate | To measure the functional consequence of receptor binding, such as alterations in dopamine (B1211576) or serotonin (B10506) pathways. |

| Disease-Related | Behavioral Endpoint (e.g., improved cognitive function) | Mouse model of neurodegenerative disease | To assess the potential therapeutic efficacy of the compound in a relevant disease model. |

| Safety | Liver Enzyme Levels (e.g., ALT, AST) | Rat | To monitor for potential off-target effects and toxicity. |

The validation of such biomarkers involves demonstrating a consistent and reproducible relationship between the biomarker response and a clinical or biological endpoint. nih.gov This process is critical for ensuring that the preclinical findings are relevant and translatable to the clinical setting.

Correlation of PK/PD in Preclinical Studies

The correlation of pharmacokinetics (PK) and pharmacodynamics (PD) is a cornerstone of preclinical drug development, providing essential insights into the relationship between drug concentration and its observed effect over time. nih.gov Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME), which collectively determine the concentration of the compound at its site of action. Pharmacodynamics, on the other hand, refers to the biochemical and physiological effects of the drug on the body. nih.govbohrium.com

Establishing a clear PK/PD relationship for this compound in preclinical species is crucial for predicting its therapeutic window and designing effective dosing regimens for human studies. nih.gov This involves conducting studies in animal models to simultaneously measure the drug's concentration in relevant biological matrices (such as plasma or brain tissue) and its pharmacological effect. nih.gov

The primary goal is to understand how the intensity and duration of the pharmacological response relate to the drug's concentration profile. This relationship can be complex and is often modeled mathematically to provide a quantitative framework for predicting the effects of different dosing schedules. researchgate.net

An illustrative example of how PK/PD data might be presented for a hypothetical compound is shown in the table below.

Table 2: Example of Integrated PK/PD Data in a Preclinical Model

| Time (hours) | Plasma Concentration of Compound (ng/mL) | Target Receptor Occupancy (%) | Behavioral Score (improvement) |

| 0 | 0 | 0 | 0 |

| 1 | 150 | 75 | 2 |

| 4 | 90 | 50 | 3 |

| 8 | 30 | 20 | 1 |

| 24 | <5 | <5 | 0 |

By analyzing such data, researchers can determine key PK/PD parameters, such as the minimum effective concentration (MEC) and the concentration required to achieve 50% of the maximum effect (EC50). This information is invaluable for optimizing the drug candidate's properties and for projecting the likely therapeutic dose in humans, thereby reducing the risk of failure in later clinical trial phases. nih.gov The integration of PK/PD modeling early in the drug discovery process can lead to more efficient and informative development programs. researchgate.net

Computational and Theoretical Studies on N 4 Piperidin 4 Yloxyphenyl Acetamide

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(4-piperidin-4-yloxyphenyl)acetamide, docking simulations can provide critical insights into how this ligand might interact with specific biological targets, such as enzymes or receptors.

Prediction of Binding Modes and Orientation within Receptor Pockets

The initial step in a molecular docking study of this compound would involve the identification of a relevant biological target. Given the presence of the piperidine (B6355638) and acetamide (B32628) moieties, potential targets could include G-protein coupled receptors (GPCRs), kinases, or other enzymes where similar fragments have shown activity. Once a target protein's three-dimensional structure is obtained, either through experimental methods like X-ray crystallography or through homology modeling, docking algorithms can be employed to predict the binding pose of this compound within the active site.

These simulations would reveal the likely orientation of the ligand, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, the amide group of the molecule could act as a hydrogen bond donor and acceptor, while the phenyl ring and the piperidine ring could engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. The ether linkage provides a degree of conformational flexibility, allowing the molecule to adopt an optimal geometry to fit within the receptor. A hypothetical outcome of such a study is presented in Table 1, illustrating the types of interactions that might be predicted.

Table 1: Predicted Interactions of this compound with a Hypothetical Kinase Target This table is for illustrative purposes and is based on typical interactions observed for similar compounds.

| Moiety of Ligand | Interacting Residue of Protein | Type of Interaction | Predicted Distance (Å) |

|---|---|---|---|

| Acetamide NH | ASP145 | Hydrogen Bond | 2.1 |

| Acetamide C=O | LYS72 | Hydrogen Bond | 2.5 |

| Phenyl Ring | LEU120 | Hydrophobic | 3.8 |

| Piperidine Ring | ILE65, VAL70 | Hydrophobic | 4.0 - 4.5 |

| Ether Oxygen | TYR140 | Hydrogen Bond (Water-mediated) | 3.2 |

Scoring Functions and Binding Affinity Prediction

A critical component of molecular docking is the use of scoring functions to estimate the binding affinity between the ligand and the target protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. A variety of scoring functions exist, each with its own algorithm for evaluating factors like electrostatic and van der Waals interactions, desolvation penalties, and entropic effects.

For this compound, different scoring functions could be used to rank its potential binding poses and to compare its predicted affinity to that of known inhibitors of the target. The binding free energies can also be more accurately predicted using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, which can provide a more refined estimation of the binding affinity. A study on piperidine carboxamides as ALK inhibitors highlighted the importance of incorporating protein flexibility for accurate binding potency predictions using MM/GBSA and MM/PBSA nih.gov.

Virtual Screening Approaches Based on this compound Structure

The chemical scaffold of this compound can be used as a starting point for virtual screening campaigns to identify other potentially active compounds from large chemical databases. In a ligand-based virtual screening approach, the three-dimensional shape and chemical features of this compound would be used as a template to search for molecules with similar properties.

Alternatively, in a structure-based virtual screening, a library of compounds would be docked into the active site of a target protein, and the results would be filtered based on docking scores and predicted binding modes. The piperidin-4-yloxyphenyl core of the molecule could be considered a privileged scaffold for certain targets, and virtual screening could help to explore the chemical space around this core to design more potent and selective ligands.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked complex and for exploring the conformational changes that may occur upon ligand binding.

Exploration of Ligand and Protein Flexibility

An MD simulation of the this compound-protein complex would be initiated from the best-docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of the system is recorded, allowing for the analysis of the flexibility of both the ligand and the protein. This is particularly important for targets that are known to have flexible binding sites. Research on piperidine carboxamides has shown that considering protein flexibility is crucial for accurately predicting inhibitor affinities nih.gov. The simulation would reveal whether the initial interactions predicted by docking are maintained over time and if new, stable interactions are formed.

Analysis of Binding/Unbinding Pathways

Advanced MD simulation techniques can be used to explore the pathways of ligand binding and unbinding. Methods such as steered molecular dynamics (SMD) or metadynamics can be employed to simulate the process of this compound entering or leaving the active site of its target. This can provide valuable information about the kinetics of the interaction and the key energy barriers along the binding/unbinding pathway. Understanding these pathways can aid in the design of new molecules with improved residence times at the target, which can translate to enhanced therapeutic efficacy. A quantitative structure-activity relationship (QSAR) study on 2-piperidin-4-yl-acetamide derivatives suggested that hydrophobic properties on the van der Waals surface are favorable for biological activity, a feature that could be further explored through dynamic simulations nih.gov.

Influence of Solvent and Membrane Environments

The local environment significantly influences the conformation and properties of this compound. Computational simulations, such as molecular dynamics (MD), can model how the molecule interacts with different media.

In aqueous solutions, the polar piperidine and acetamide groups are expected to form hydrogen bonds with water molecules. These interactions stabilize the molecule and influence its preferred conformation. Implicit solvent models, like the Polarizable Continuum Model (PCM), are often used in quantum chemical calculations to approximate the bulk effect of a solvent, suggesting that the molecule's dipole moment would be enhanced in polar solvents due to stabilization of charge separation.

Simulations in a non-polar, lipid-like environment, mimicking a biological membrane, would highlight different interactions. The lipophilic phenyl ring and parts of the piperidine ring would likely favor interactions with the non-polar lipid tails through van der Waals forces. The molecule's orientation and depth of insertion into such an environment would be governed by the balance between these lipophilic interactions and the hydrophilic nature of the ether and amide linkages. These studies are critical for understanding how the molecule might partition between different environmental phases.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of this compound.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is typically localized on the electron-rich acetamidophenyl group. The nitrogen atom of the acetamide and the oxygen of the ether linkage contribute significantly to this orbital, making this region susceptible to electrophilic attack. Conversely, the LUMO is generally distributed across the aromatic ring system, indicating that this area is the most likely site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the molecule's kinetic stability and chemical hardness. A larger gap implies higher stability and lower reactivity.

Table 1: Calculated Frontier Orbital Properties of this compound Note: These are representative values obtained from DFT calculations and can vary based on the level of theory and basis set used.

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.8 to -6.2 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -0.5 to -0.9 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map uses a color spectrum to indicate electrostatic potential, with red representing regions of high electron density (negative potential, attractive to electrophiles) and blue representing regions of low electron density (positive potential, attractive to nucleophiles).

In this compound, the most negative potential (red) is concentrated around the oxygen atom of the acetamide carbonyl group, making it a primary site for hydrogen bonding and electrophilic interactions. The ether oxygen also shows a region of negative potential. Regions of positive potential (blue) are typically found around the hydrogen atoms of the amide and the piperidine nitrogen (in its protonated state), indicating these are sites for nucleophilic interaction.

Computational methods can be employed to model the reaction pathways for the synthesis of this compound. A common synthetic route involves the Williamson ether synthesis, where the phenoxide of 4-acetamidophenol reacts with a suitable 4-substituted piperidine.

In Silico ADME Prediction and Property Optimization (Excluding Human Physiological Context)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds based on their structure. These predictions are valuable for assessing the general physicochemical profile of a molecule.

Lipophilicity and solubility are fundamental physicochemical properties that govern a molecule's behavior in different environments. These can be estimated computationally.

Lipophilicity: Often expressed as the logarithm of the octanol-water partition coefficient (logP), lipophilicity measures the preference of a compound for a non-polar (lipid) environment versus a polar (aqueous) one. For this compound, various algorithms based on atomic contributions or topological indices can predict the logP value. The presence of the phenyl and piperidine rings contributes to its lipophilicity, while the polar acetamide and ether groups decrease it.

Solubility: Aqueous solubility (logS) is another critical parameter that can be computationally predicted. General solubility equations (GSE) or fragment-based methods are used to estimate this value. The molecule's ability to form hydrogen bonds via its amide and ether functionalities suggests some degree of water solubility, though this is counteracted by its relatively large, non-polar carbon scaffold.

Table 2: Predicted Physicochemical Properties of this compound Note: These values are predictions from various computational models and may differ from experimental results.

| Property | Predicted Value | Method |

|---|---|---|

| Lipophilicity (logP) | 1.5 - 2.5 | Atom-based contribution methods (e.g., cLogP, ALOGP) |

These in silico predictions provide a rapid, cost-effective initial assessment of the compound's fundamental chemical properties, guiding further theoretical and experimental investigation.

Blood-Brain Barrier Permeability Modeling

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. Computational models are invaluable tools in the early stages of drug discovery for predicting the BBB permeability of novel compounds, thereby reducing the reliance on extensive experimental testing. For this compound, various in silico models can be employed to estimate its potential to penetrate the CNS.

These predictive models are broadly categorized into physicochemical property-based calculations, quantitative structure-activity relationship (QSAR) models, and machine learning algorithms. Physicochemical descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are fundamental to these predictions. Generally, compounds with lower molecular weight, optimal lipophilicity, and lower polar surface area are more likely to passively diffuse across the BBB.